- Process for the preparation of HMG-CoA reductase inhibitors and intermediates thereof, World Intellectual Property Organization, , ,
Cas no 93957-55-2 (Fluvastatin sodium)

Fluvastatin sodium 化学的及び物理的性質
名前と識別子
-
- FLUVASTATIN SODIUM
- fluvastatin sodium salt
- sodium (3r,5s,6e)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-3,5-dihydroxy-6-heptenoate
- Fluvastatin Sodium Salt Hydrate
- Fluvastatin Sodium Salt (Relative Stereochemistry)
- Fluvastatin (sodium salt)
- Fluvastatin Sodium Salt (Relative Stereochemistry)
- Fluvastatin-d6 Sodium Salt
- Fluvastatins Sodium USP29
- (3S,5R)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acidsodium salt
- (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt
- Vastin
- Lescol
- Fluvastatin (sodium)
- (3r,5s)-fluvastatin sodium
- Sri 62320
- Canef
- Fluvastatin sodium (Lescol)
- Fractal
- Locol
- Lescol XL
- C24H25FNNaO4
- DSSTox_RID_80451
- DSSTox_CID_24758
- DSSTox_GSID_44758
- SMR000550480
- Lochol
- Xilep XL
- Sodium (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- Fluindostatin sodium
- Prestwick_1032
- Fluyastatin Sodium Salt
- (+)-fluva
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, monosodium salt, (3R,5S,6E)-rel- (9CI)
- 6-Heptenoic acid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-, monosodium salt, [R*,S*-(E)]-(±)- (ZCI)
- Almastatin
- Cranoc
- Fluindostatin
- XU 62-320
- CAS-93957-55-2
- CHEBI:77602
- NCGC00164604-01
- DTXSID501009854
- HY-14664F
- MLS001304715
- CCG-264930
- 94061-80-0
- HMS2233N10
- Tox21_112226
- SW197104-2
- (Relative Stereochemistry)
- (3R,5S)-Fluvastatin (sodium)
- s1909
- MLS001165673
- EN300-7389953
- HY-14664A
- sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
- (3S,5R)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid sodium salt
- CHEMBL333442
- SCHEMBL41502
- HMS1570L19
- sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
- H11964
- Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
- (+)-(3R,5S)-fluvastatin
- AC-6856
- DA-58074
- AKOS016340657
- Fluvastatin for system suitability
- KS-1062
- MLS006010060
- (3R,5S,6E)-7-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
- NCGC00263525-01
- XU-620
- Fluvastatin sodium- Bio-X
- (e)-(3r,5s)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-3,5-dihydroxy-hept-6-enoic acid sodium salt
- Tox21_112226_1
- DTXCID5065306
- Fluvastatin Sodium Salt(Relative Stereochemistry)
- (+)-(3R,5S)-fluvastatin sodium
- Fluvastatin Sodium,(S)
- (e)-(3r,5s)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-3,5-dihydroxy-hept-6enoic acid sodium salt
- NS00076271
- BF164477
- (3R,5S)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
- (3R,5S)-(+)-fluvastatin sodium
- Sodium(3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt
- Sodium (E)-(3R,5S)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxy-hept-6-enoate
- (3R,5S)-Fluvastatin Sodium Salt
- (+)-fluvastatin sodium
- (e)-(3r,5s)-(+)-7-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-3,5-dihydroxy-hept-6-enoic acid sodium salt
- (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxy hept-6-enoic acid sodium salt
- (3R,5S)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;
- 6-Heptenoic acid, 7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
- Z2568666661
- CS-1969
- CS-0835234
- Sri-62320
- Q27147203
- AB01274723-01
- 93957-55-2
- Fluvastatin sodium
-
- MDL: MFCD08063391
- インチ: 1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1
- InChIKey: CUOKYGJQSIKNFS-RPQBTBOMSA-N
- ほほえんだ: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\[C@H](O)C[C@H](O)CC(=O)O.[Na]
計算された属性
- せいみつぶんしりょう: 433.166531g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 8
- どういたいしつりょう: 433.166531g/mol
- 単一同位体質量: 433.166531g/mol
- 水素結合トポロジー分子極性表面積: 85.5Ų
- 重原子数: 31
- 複雑さ: 596
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: 淡黄色固体粉末
- ゆうかいてん: 205-212°C
- ふってん: 681.8 °C at 760 mmHg
- フラッシュポイント: 366.1 °C
- ようかいど: H2O: ≥9mg/mL
- PSA: 85.52000
- LogP: 3.29340
- かんど: きゅうしつせい
- マーカー: 4218
Fluvastatin sodium セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- RTECS番号:MJ9675100
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fluvastatin sodium 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Fluvastatin sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A109438-1g |
rel-(3S,5R,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt |
93957-55-2 | 98% | 1g |
$91.0 | 2025-02-20 | |
Ambeed | A109438-50mg |
rel-(3S,5R,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt |
93957-55-2 | 98% | 50mg |
$11.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94390-1g |
Fluvastatin sodium |
93957-55-2 | ≥98% | 1g |
¥799.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F94390-250mg |
Fluvastatin sodium |
93957-55-2 | 250mg |
¥349.0 | 2021-09-09 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15324-200mg |
Fluvastatin Sodium |
93957-55-2 | 98% | 200mg |
¥1599.00 | 2023-09-09 | |
Apollo Scientific | BISN0143-50mg |
Fluvastatin sodium |
93957-55-2 | 50mg |
£85.00 | 2023-08-31 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F863486-50mg |
Fluvastatin Sodium |
93957-55-2 | ≥98% | 50mg |
¥99.00 | 2022-01-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F129852-250mg |
Fluvastatin sodium |
93957-55-2 | ≥98% | 250mg |
¥212.90 | 2023-09-02 | |
Cooke Chemical | A4366412-1G |
Fluvastatin Sodium |
93957-55-2 | ≥98% | 1g |
RMB 439.20 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021561-250mg |
Fluvastatin sodium |
93957-55-2 | 98% | 250mg |
¥196 | 2024-07-19 |
Fluvastatin sodium 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 16 h, 20 - 25 °C
ごうせいかいろ 2
- An efficient industrial process for the preparation of fluvastatin sodiumOriental Journal of Chemistry, 2007, 23(3), 919-926,
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt; overnight, rt
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
ごうせいかいろ 4
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
ごうせいかいろ 5
- Industrial process for the preparation of fluvastatin sodium, India, , ,
ごうせいかいろ 6
- Process for preparation of statins with high syn to anti ratio, United States, , ,
ごうせいかいろ 7
- Process for the preparation of indole derivatives, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min; 3 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 - 10 °C
1.4 Reagents: Dicyclohexylamine Solvents: Acetonitrile ; 0 - 10 °C; 2 h, 25 - 35 °C
- An efficient industrial process for the preparation of fluvastatin sodiumOriental Journal of Chemistry, 2008, 24(1), 167-174,
ごうせいかいろ 9
- Process for the preparation of the antihyperlipidemic agent fluvastatin sodium by basic hydrolysis, European Patent Organization, , ,
ごうせいかいろ 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; rt; 15 h, rt
- Method for the preparation of fluvastatin, Korea, , ,
ごうせいかいろ 11
- Process for the preparation of fluvastatin sodium and intermediates, World Intellectual Property Organization, , ,
ごうせいかいろ 12
- Process for preparation of fluvastatin sodium salt, World Intellectual Property Organization, , ,
ごうせいかいろ 13
- Process for preparation of fluvastatin sodium and intermediate, India, , ,
Fluvastatin sodium Raw materials
- E-(7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-[(3R,5S)-3,5-dihydroxy-hept-6-enoic acid])-N-methoxy-N-methyl-amide
- Fluvastatin Methyl Ester
- Fluvastatin
- tert-Butyl Fluvastatin
- (3S,5R,E)-tert-Butyl Fluvastatin
Fluvastatin sodium Preparation Products
Fluvastatin sodium 関連文献
-
1. Chemistry of 2-vinylindoles: synthesis and applicationsYaseen A. A. M. Elshaier,Mohamed T. M. Nemr,Mohamed S. Refaey,Wael A. A. Fadaly,Assem Barakat New J. Chem. 2022 46 13383
-
Dorota Jarmu?ek,Tomasz Pedzinski,Marcin Hoffmann,Tomasz Siod?a,Kinga Salus,Donata Pluskota-Karwatka Phys. Chem. Chem. Phys. 2017 19 21946
-
Xiaowei Yang,Qi Lai,Xinmin Yang,Banglin Xie,Bin Zhang,Xiaoyong Zhang,Yen Wei Mater. Chem. Front. 2022 6 128
-
Qingxia Zhu,Mengyun Chen,Lu Han,Yongfang Yuan,Feng Lu Anal. Methods 2017 9 1595
-
S. N. Ortega,A. J. Santos-Neto,F. M. Lancas Anal. Methods 2017 9 3039
-
Junwei Wang,Xiang Pan,Quanjin Rong,Lei Zhao,Lin Zhao,Weichen Dai,Kun Zhao,Lihong Hu RSC Adv. 2020 10 33455
-
Jiajie Chen,Yufang Zhu,Chengtie Wu,Jianlin Shi Chem. Soc. Rev. 2023 52 973
-
Zhao-Xia Chen,Miao-Deng Liu,Deng-Ke Guo,Mei-Zhen Zou,Shi-Bo Wang,Han Cheng,Zhenlin Zhong,Xian-Zheng Zhang Nanoscale 2020 12 2966
Fluvastatin sodiumに関する追加情報
Fluvastatin Sodium (CAS No. 93957-55-2): A Comprehensive Guide to Its Properties and Applications
Fluvastatin sodium (CAS No. 93957-55-2) is a synthetic lipid-lowering agent belonging to the class of HMG-CoA reductase inhibitors, commonly known as statins. This compound is widely recognized for its efficacy in managing hypercholesterolemia and reducing the risk of cardiovascular diseases. With the increasing global prevalence of heart-related conditions, fluvastatin sodium has garnered significant attention from both healthcare professionals and patients seeking effective cholesterol management solutions.
The chemical structure of fluvastatin sodium features a unique fluorophenyl indole moiety, which contributes to its potent inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Unlike other statins, fluvastatin sodium is highly lipophilic, enabling better tissue penetration and targeted action in the liver. This property makes it a preferred choice for patients with specific metabolic profiles or those requiring personalized lipid-lowering therapy.
Recent studies have highlighted the role of fluvastatin sodium in addressing modern health concerns such as metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). Researchers are exploring its potential anti-inflammatory and endothelial-protective effects, which extend beyond traditional cholesterol reduction. These findings align with current patient inquiries about "statins with additional benefits" or "alternatives to atorvastatin", reflecting a growing demand for multifunctional therapeutics.
From a pharmaceutical perspective, fluvastatin sodium is formulated as both immediate-release and extended-release tablets, catering to diverse patient needs. The extended-release variant, often searched as "fluvastatin XL", offers prolonged drug delivery, improving patient compliance—a critical factor in chronic disease management. This aligns with frequently asked questions like "how to take fluvastatin for best results" or "fluvastatin dosing schedule".
The safety profile of fluvastatin sodium has been extensively documented, with particular emphasis on its reduced risk of drug-drug interactions compared to other statins. This makes it suitable for elderly patients or those on polypharmacy regimens, addressing common search queries such as "safest statin for seniors" or "fluvastatin and antibiotic interactions". Its primarily hepatic metabolism via CYP2C9 minimizes interference with other metabolic pathways, a feature frequently discussed in pharmacogenomics research.
Emerging applications of fluvastatin sodium include investigations into its potential neuroprotective effects, particularly in Alzheimer's disease and multiple sclerosis. While these indications remain off-label, they respond to trending searches about "statins and brain health" or "repurposing cholesterol drugs". Such research directions demonstrate the compound's versatility beyond its primary indication.
Manufacturing and quality control of fluvastatin sodium adhere to strict pharmaceutical standards, with particular attention to polymorphic forms that may affect bioavailability. Analytical methods for fluvastatin sodium purity testing and stability studies are well-documented, addressing quality concerns from both healthcare providers and patients searching for "generic fluvastatin efficacy".
Environmental considerations in fluvastatin sodium production have gained prominence, with manufacturers implementing green chemistry principles to reduce waste and energy consumption. This responds to increasing patient interest in "sustainable pharmaceuticals" and "eco-friendly drug production", reflecting broader environmental consciousness in healthcare choices.
Patient education about fluvastatin sodium often focuses on proper administration (preferably in the evening to align with circadian cholesterol synthesis) and dietary considerations. Common questions like "foods to avoid with fluvastatin" or "fluvastatin and grapefruit" underscore the need for clear communication about drug-food interactions, an area where fluvastatin sodium demonstrates advantages over other statins.
Future research directions for fluvastatin sodium include nanoparticle formulations for enhanced delivery and combination therapies with other cardiovascular agents. These innovations respond to professional searches about "next-generation statin formulations" and "combination therapies for dyslipidemia", positioning fluvastatin sodium as a compound with ongoing relevance in evolving treatment paradigms.
93957-55-2 (Fluvastatin sodium) 関連製品
- 194934-96-8((3R,5S)-Fluvastatin tert-Butyl Ester)
- 93957-53-0(Fluvastatin Methyl Ester)
- 131926-95-9(4-Hydroxy Lansoprazole Sulfide)
- 94061-81-1((3S,5R)-Fluvastatin sodium)
- 93957-54-1(Fluvastatin)
- 1160169-39-0(rac 5-Keto Fluvastatin)
- 129332-29-2(tert-Butyl Fluvastatin)
- 155229-76-8((3S,5R)-Fluvastatin sodium salt)
- 155229-75-7((3R,5S)-7-3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl-3,5-dihydroxyhept-6-enoic acid)
- 94061-83-3(Fluvastatin lactone)

